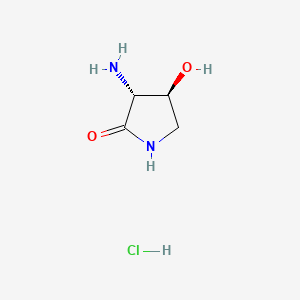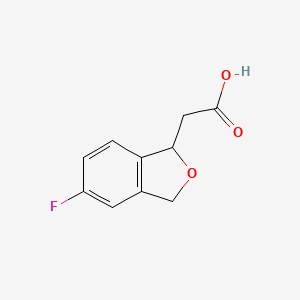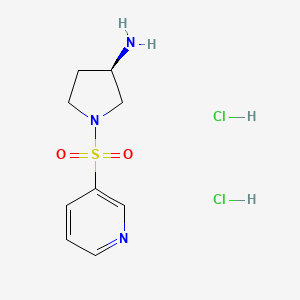![molecular formula C12H16Cl2N2 B6604735 methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride CAS No. 2137802-57-2](/img/structure/B6604735.png)
methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride (MQED) is an organic compound with a molecular formula of C11H14Cl2N2. It is a colorless, odorless, and crystalline solid that is soluble in water and ethanol. MQED is used in various scientific research applications, including the synthesis of other compounds, biochemical studies, and physiological studies.
科学研究应用
Methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride is used in various scientific research applications, such as the synthesis of other compounds, biochemical studies, and physiological studies. It is also used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory agents. Additionally, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride can be used in the synthesis of other organic compounds, such as dyes, fragrances, and polymers.
作用机制
Methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride acts as an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors increase the levels of acetylcholine in the brain, which can lead to improved cognitive function, increased alertness, and improved memory.
Biochemical and Physiological Effects
methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride has been found to have a number of biochemical and physiological effects. In laboratory studies, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride has been found to increase the levels of the neurotransmitter acetylcholine in the brain, which can lead to improved cognitive function, increased alertness, and improved memory. Additionally, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride has been found to have anti-inflammatory and antioxidative effects, and it has been found to have neuroprotective effects.
实验室实验的优点和局限性
One advantage of using methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride in laboratory experiments is that it is relatively easy to synthesize and use. Additionally, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride is relatively inexpensive and can be stored for long periods of time. However, there are some limitations to using methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride in laboratory experiments. For example, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride is toxic, and it should be handled with care.
未来方向
In the future, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride may be used to develop new drugs for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride may be used in the development of new drugs for the treatment of cancer. Additionally, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride may be used in the development of new drugs for the treatment of inflammation and oxidative stress. Finally, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride may be used in the development of new drugs for the treatment of psychiatric disorders, such as depression and anxiety.
合成方法
Methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride can be synthesized by reacting quinoline with ethylchloroformate in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reaction from being affected by oxygen. The reaction is then quenched with water, and the product is isolated by filtration. The product is then purified by recrystallization and dried to obtain the desired compound.
属性
IUPAC Name |
N-methyl-2-quinolin-2-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2ClH/c1-13-9-8-11-7-6-10-4-2-3-5-12(10)14-11;;/h2-7,13H,8-9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIDJFSUIRXUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC2=CC=CC=C2C=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,9-difluoro-1-oxaspiro[5.5]undecan-4-one](/img/structure/B6604655.png)



![N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B6604688.png)
![methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate](/img/structure/B6604696.png)
![2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide](/img/structure/B6604699.png)
![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide](/img/structure/B6604708.png)
![tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans](/img/structure/B6604711.png)



![methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6604744.png)
![tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604753.png)